molecular formula C16H18N2 B1679830 Nomifensine CAS No. 24526-64-5

Nomifensine

Cat. No. B1679830
CAS RN: 24526-64-5
M. Wt: 238.33 g/mol
InChI Key: XXPANQJNYNUNES-UHFFFAOYSA-N
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Description

Nomifensine, also known by the trade names Merital and Alival, is a norepinephrine-dopamine reuptake inhibitor . It was developed in the 1960s by Hoechst AG (now Sanofi-Aventis) and was an effective antidepressant without sedative effects . It increases the amount of synaptic norepinephrine and dopamine available to receptors by blocking the dopamine and norepinephrine reuptake transporters .


Physical And Chemical Properties Analysis

Nomifensine has a molecular formula of C16H18N2 and a molar mass of 238.334 g/mol . It has a density of 1.1±0.1 g/cm3, a boiling point of 378.4±42.0 °C at 760 mmHg, and a flash point of 164.0±23.0 °C . It also has a molar refractivity of 75.4±0.3 cm3, a polar surface area of 29 Å2, and a molar volume of 213.8±3.0 cm3 .

Scientific Research Applications

Antidepressant Research

Nomifensine was initially developed and used as an antidepressant due to its ability to inhibit the reuptake of norepinephrine and dopamine, increasing the amount of these neurotransmitters available to receptors . It showed promise as a motivating and anxiolytic agent, particularly effective at doses of 50–225 mg per day .

Dopamine Release Studies

In the realm of addiction research, Nomifensine is utilized to study dopamine release. This application is crucial for understanding the mechanisms of addiction and developing potential treatments .

Cancer Research

A novel application of Nomifensine involves its transformation using ionizing radiation to explore its anticancer effects, particularly in breast cancer cells (MCF-7). This research suggests that Nomifensine may inhibit the proliferation of cancer cells and induce apoptosis .

Neuropharmacology

Nomifensine’s impact on dopamine and norepinephrine reuptake makes it a valuable compound in neuropharmacological research, providing insights into the functioning of these neurotransmitters in the brain .

Radiopharmaceutical Sciences

The transformation of Nomifensine through ionizing radiation opens up potential applications in the field of radiopharmaceutical sciences, where it could be used to enhance the efficacy of existing drugs .

Drug Resistance Studies

Nomifensine’s potential role in overcoming chemoresistance is being explored, which could lead to the development of more effective therapeutic approaches for treating diseases like cancer .

Pharmacokinetics and Metabolism

Research into Nomifensine also extends to its pharmacokinetics and metabolism, understanding how the drug is processed and eliminated by the body, which is essential for safe and effective medication development .

Psychiatric Drug Development

Despite its withdrawal from the market, the study of Nomifensine continues to inform the development of new psychiatric medications, particularly those targeting similar mechanisms of action without the associated risks .

Safety And Hazards

Nomifensine was associated with an increased incidence of hemolytic anemia . Due to this risk, it was withdrawn from the market by its manufacturers in January 1986 . The U.S. Food and Drug Administration (FDA) withdrew approval for Nomifensine on March 20, 1992 . It was also withdrawn from the Canadian and UK markets .

properties

IUPAC Name

2-methyl-4-phenyl-3,4-dihydro-1H-isoquinolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2/c1-18-10-14(12-6-3-2-4-7-12)13-8-5-9-16(17)15(13)11-18/h2-9,14H,10-11,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXPANQJNYNUNES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C2=C(C1)C(=CC=C2)N)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

32795-47-4 (maleate (1:1))
Record name Nomifensine [INN:BAN]
Source ChemIDplus
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DSSTOX Substance ID

DTXSID0023377
Record name Nomifensine
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Molecular Weight

238.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Nomifensine ... while it resembles the imipramine type agents in many of the pharmacologic tests used in screening potential antidepressive activity, nomifensine is distinct in its potent inhibitory effects on the neuronal reuptake of dopamine. ... Nomifensine's dopaminergic profile is essentially restricted to reuptake blockade. It has no presynaptic effects on dopamine release as would amphetamine and no post synaptic effects on adenylate-cyclase linked dopamine (D-1) receptors as would apomorphine (a dopamine agonist)., In addition to its potent dopaminergic effects, nomifensine has important effects on the noradrenergic system. Nomifensine is more than 20 times as potent as imipramine, and equipotent to desipramine, in inhibiting the neuronal reuptake of norepinephrine. In electrophysiologic studies nomifensine is four times as active, within the locus coeruleus (a major noradrenergic brain nucleus), as desipramine, and nomifensine is 20 times as potent as imipramine with this test system. In accord with such activity, chronic treatment with nomifensine leads to a reduction in the sensitivity of postsynaptic beta-noradrenergic receptors., Nomifensine has relatively weak alpha-adrenergic blocking effect. In vitro binding studies suggest that nomifensine is six times less potent than imipramine at antagonism of the alpha-1 receptor, but twice as potent at the alpha-2. In this regard, nomifensine has less alpha-blocking activity than trazodone. Based upon these characteristics, both sedation and adverse cardiovascular (eg, hypotensive) effects should not be prominent with nomifensine., Effects on the serotonergic system are varied. Nomifensine is a weak inhibitor of serotonin reuptake into rat brain synaptosomes, and is 1/300 times as potent as imipramine, and equipotent to desipramine, in this regard. This is confirmed in electrophysiologic studies where nomifensine has extremely weak, although not absent, activity within the dorsal raphe. However, while nomifensine appears to be inactive in serotonergic systems it has some binding affinity for serotonergic receptors; it is as avid as imipramine for the 5-HT 1 receptor, but is less than 1/100 as avid as imipramine for the 5-HT 2 receptor., For more Mechanism of Action (Complete) data for NOMIFENSINE (6 total), please visit the HSDB record page.
Record name NOMIFENSINE
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Nomifensine

CAS RN

24526-64-5
Record name Nomifensine
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Record name Nomifensine [INN:BAN]
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Record name Nomifensine
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Record name Nomifensine
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Record name NOMIFENSINE
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Record name NOMIFENSINE
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Melting Point

179-181 °C
Record name Nomifensine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04821
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Record name NOMIFENSINE
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7702
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of Nomifensine?

A1: Nomifensine primarily acts as a potent inhibitor of norepinephrine and dopamine reuptake in the brain. [, ] It achieves this by binding to the norepinephrine and dopamine transporters, preventing the reabsorption of these neurotransmitters from the synapse back into the presynaptic neuron. [, ] This leads to increased concentrations of norepinephrine and dopamine in the synaptic cleft, enhancing their effects on postsynaptic neurons. []

Q2: How does Nomifensine's effect on dopamine differ from other antidepressants?

A2: Nomifensine stands out from many other antidepressants due to its potent inhibition of dopamine reuptake. [, ] While some antidepressants primarily target serotonin or norepinephrine reuptake, Nomifensine's significant impact on dopamine levels contributes to its unique pharmacological profile. [, ]

Q3: What is the molecular formula and weight of Nomifensine?

A3: The molecular formula of Nomifensine is C16H19N3, and its molecular weight is 253.35 g/mol.

Q4: How is Nomifensine absorbed and metabolized in the body?

A4: Nomifensine is rapidly and completely absorbed after oral administration. [, ] It is extensively metabolized, primarily by conjugation with glucuronic acid, forming nomifensine-N-glucuronide. [, ] This metabolite is highly unstable and readily cleaves back into nomifensine, making accurate determination of free nomifensine levels challenging. []

Q5: Does Nomifensine cross the blood-brain barrier?

A6: Yes, Nomifensine readily crosses the blood-brain barrier, which is essential for its antidepressant effects. [] Its ability to access the central nervous system allows it to reach and interact with its target sites, the norepinephrine and dopamine transporters. []

Q6: Has Nomifensine been proven effective in treating depression?

A7: Clinical trials have demonstrated that Nomifensine is effective in treating depression, showing comparable efficacy to established antidepressants like imipramine and amitriptyline. [, ] It has shown particular promise in treating patients with profoundly retarded depression and those intolerant to the side effects of traditional antidepressants. []

Q7: What are some concerns regarding the safety of Nomifensine?

A8: Despite its efficacy, Nomifensine was withdrawn from the market due to an unacceptable incidence of adverse effects, particularly drug-induced hemolytic anemia. [, ] This immune-mediated reaction involves the production of antibodies that target Nomifensine or its metabolites on the surface of red blood cells. [, , ] Other reported adverse effects include liver abnormalities and drug fever. [, ]

Q8: How does the structure of Nomifensine relate to its activity?

A9: The D-enantiomer of Nomifensine exhibits significantly greater antidepressant and dopaminergic activity compared to the L-enantiomer, highlighting the importance of stereospecificity in its mechanism of action. [] The presence of the 8-amino group is crucial for its ability to inhibit dopamine uptake. []

Q9: What are the major metabolic pathways of Nomifensine?

A10: Nomifensine undergoes extensive metabolism, primarily through N-glucuronidation and oxidation. [, ] While N-glucuronidation leads to the formation of an inactive metabolite, oxidation can result in the formation of reactive metabolites, potentially contributing to its toxicity. []

Q10: What evidence suggests that Nomifensine may undergo bioactivation to reactive metabolites?

A11: Studies have identified multiple glutathione (GSH) conjugates of Nomifensine metabolites in liver microsomes and hepatocytes. [] The formation of these GSH adducts indicates the generation of reactive intermediates, as GSH typically reacts with and detoxifies electrophilic species. [] The identified GSH conjugates suggest that both the aniline and arene moieties of Nomifensine can undergo oxidation, potentially leading to the formation of reactive quinoneimine and epoxide intermediates. []

Q11: What enzymes are involved in the bioactivation of Nomifensine?

A12: Research indicates that cytochrome P450 (CYP) enzymes, particularly CYP3A4, CYP2C19, and CYP2B6, play a significant role in the formation of reactive metabolites from Nomifensine. [] These enzymes catalyze the oxidation of the aniline and arene groups, leading to the generation of reactive intermediates that can form GSH adducts. []

Q12: How does Nomifensine influence dopamine transients in the brain?

A13: Nomifensine amplifies subsecond dopamine transients in the ventral striatum, a brain region associated with reward and motivation. [] This amplification is characterized by increases in both the amplitude and duration of these transient dopamine fluctuations, which are thought to play a crucial role in reward signaling and motivated behavior. []

Q13: Are there animal models that demonstrate the effects of Nomifensine on motivated behavior?

A14: Yes, studies using the runway model of intracranial self-stimulation (ICSS) in rats have shown that Nomifensine enhances motivated behavior. [] In this model, Nomifensine dose-dependently increased the running speed of rats seeking electrical stimulation of reward-related brain regions. [] These findings, coupled with its effects on dopamine transients, suggest that Nomifensine's influence on dopamine neurotransmission may contribute to its antidepressant effects by enhancing motivation and reward sensitivity.

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